Eprenetapopt (CAS 5291-32-7), also known as APR-246 or PRIMA-1MET, is a small molecule prodrug that selectively restores wild-type conformation and transcriptional function to mutant p53 proteins. Upon administration, it spontaneously converts to the active electrophile methylene quinuclidinone (MQ), which covalently binds to specific cysteine residues (e.g., Cys124, Cys277) in the mutant p53 core domain [1]. From a procurement perspective, Eprenetapopt is highly valued for its superior aqueous solubility, enhanced cellular permeability, and dual-action mechanism that simultaneously reactivates p53 and depletes intracellular glutathione by inhibiting thioredoxin reductase 1 (TrxR1) [2]. These properties make it a definitive benchmark compound for oncology researchers modeling p53-targeted therapies, overcoming the formulation and potency limitations of its predecessor, PRIMA-1.
Substituting Eprenetapopt with its unmethylated parent analog, PRIMA-1, or standard cytotoxic agents introduces significant experimental artifacts and formulation challenges. PRIMA-1 exhibits lower membrane permeability and reduced potency, often necessitating higher concentrations that can confound cell viability assays with off-target toxicity [1]. Furthermore, generic chemotherapeutics fail to address the underlying structural instability of mutant p53, acting only on downstream apoptotic pathways rather than directly refolding the mutant protein via covalent binding to core domain cysteines [2]. Eprenetapopt’s specific methylation enhances its conversion rate to the active MQ species and improves its pharmacokinetic profile, making it indispensable for precise, reproducible in vitro mechanism-of-action studies and in vivo xenograft modeling where consistent bioavailability is critical.
Eprenetapopt (APR-246) was structurally optimized from its parent compound PRIMA-1 to improve physicochemical properties, achieving an aqueous solubility of up to 40 mg/mL . This allows for the preparation of stable, highly concentrated stock solutions directly in water or saline, contrasting with earlier analogs that require significant organic solvent fractions for dissolution.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 40 mg/mL in water |
| Comparator Or Baseline | PRIMA-1 (requires DMSO/EtOH for high concentrations) |
| Quantified Difference | Enables 100% aqueous formulation at high concentrations |
| Conditions | Standard laboratory temperature and pressure |
Eliminates DMSO-induced background toxicity in sensitive cell assays and simplifies vehicle formulation for in vivo animal models.
In comparative viability assays using the mutant p53 (mtp53) triple-negative breast cancer cell line MDA-MB-231, Eprenetapopt demonstrated significantly higher potency than PRIMA-1. At 48 hours of exposure, Eprenetapopt reduced cell viability with an IC50 that was 2.4-fold lower than that of PRIMA-1 [1].
| Evidence Dimension | IC50 (48 hours) |
| Target Compound Data | Eprenetapopt (APR-246) |
| Comparator Or Baseline | PRIMA-1 |
| Quantified Difference | 2.4-fold lower IC50 for Eprenetapopt |
| Conditions | MDA-MB-231 TNBC cells, 48-hour exposure |
Allows researchers to achieve target engagement at lower concentrations, minimizing off-target effects and improving the therapeutic window in cellular models.
The active conversion product of Eprenetapopt, methylene quinuclidinone (MQ), covalently binds to cysteine residues in mutant p53, restoring its structural integrity. Differential scanning fluorimetry (DSF) reveals that MQ binding increases the melting temperature (Tm) of the R273H and R175H mutant p53 core domains by 3.54°C and 2.31°C, respectively, compared to the unmodified mutant proteins[1].
| Evidence Dimension | Protein Melting Temperature (Tm) |
| Target Compound Data | Eprenetapopt active species (MQ) bound to p53 |
| Comparator Or Baseline | Unmodified mutant p53 core domains |
| Quantified Difference | +2.31°C to +3.54°C increase in Tm |
| Conditions | Differential scanning fluorimetry (DSF) of isolated p53 core domains |
Provides a robust, quantifiable biophysical metric for researchers validating target engagement and structural refolding in mutant p53 studies.
Eprenetapopt exhibits profound synergy when combined with standard chemotherapeutics in TP53-mutated models. In the SKM1 cell line (harboring the p.R248Q TP53 mutation), the combination of Eprenetapopt and azacitidine resulted in a doubling of the apoptotic cell fraction and induced cell cycle arrest in G0/G1 in 83% of cells, significantly outperforming azacitidine monotherapy [1].
| Evidence Dimension | Apoptotic cell fraction and cell cycle arrest |
| Target Compound Data | Eprenetapopt + Azacitidine |
| Comparator Or Baseline | Azacitidine alone |
| Quantified Difference | 2-fold increase in apoptosis; 83% G0/G1 arrest |
| Conditions | SKM1 cell line (TP53 p.R248Q mutant) |
Establishes Eprenetapopt as the essential precursor for designing and validating combination therapy regimens in myelodysplastic syndromes and acute myeloid leukemia.
Due to its high aqueous solubility (up to 40 mg/mL) and improved pharmacokinetic profile over PRIMA-1, Eprenetapopt is the optimal choice for formulating dosing solutions in xenograft models of triple-negative breast cancer and hematological malignancies, ensuring consistent systemic delivery without solvent toxicity .
Eprenetapopt's ability to quantitatively increase the melting temperature (Tm) of mutant p53 core domains by over 2°C makes it an ideal reference compound for structural biology and biophysical assays (e.g., DSF, circular dichroism) aimed at discovering or benchmarking novel p53 reactivators [1].
Given its documented synergistic induction of apoptosis and cell cycle arrest when paired with azacitidine, Eprenetapopt serves as the gold-standard baseline compound for researchers screening new combination therapies in TP53-mutated myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) [2].